2-Chlorobenzenediazonium

Description

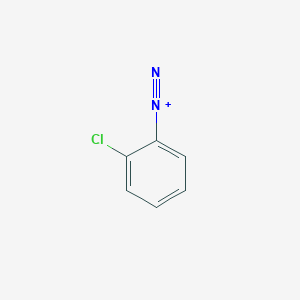

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOUHLGJFUPVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066186 | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17333-83-4 | |

| Record name | 2-Chlorobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17333-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: In-Situ Synthesis of 2-Chlorobenzenediazonium Chloride

From 2-Chloroaniline via Diazotization

Executive Summary

This technical guide details the optimized protocol for the synthesis of 2-chlorobenzenediazonium chloride, a high-energy intermediate critical in the manufacture of pharmaceutical scaffolds (e.g., via Sandmeyer or Gomberg-Bachmann reactions). Unlike standard aliphatic amines, the ortho-chloro substitution on the aniline ring introduces steric and electronic effects that require precise control of acidity and temperature to prevent self-coupling (triazene formation) or premature decomposition.

Critical Safety Notice: this compound chloride is potentially explosive when dry. It must be generated in situ and used immediately in solution. Do not attempt to isolate or dry this salt.

Part 1: Mechanistic Underpinnings[1]

The diazotization of 2-chloroaniline proceeds through the electrophilic attack of the nitrosonium ion (

Reaction Pathway Visualization[3][4]

Figure 1: Mechanistic pathway from nitrosonium generation to diazonium salt formation.[1]

Part 2: Critical Process Parameters (CPP)

Success in this synthesis relies on maintaining the reaction within a narrow thermodynamic window. Deviations typically lead to phenol formation (hydrolysis) or tarry by-products (azo coupling).

| Parameter | Optimized Range | Scientific Rationale |

| Temperature | -5°C to 5°C | Prevents thermal decomposition of the unstable diazonium salt into 2-chlorophenol and |

| Acid Stoichiometry | 2.5 – 3.0 equiv | Excess acid is required to convert all amine to the ammonium salt, preventing free amine from attacking the formed diazonium ion (triazene formation). |

| Nitrite Addition | Subsurface / Dropwise | Prevents local excess of |

| Agitation | High Shear | The 2-chloroaniline hydrochloride salt often precipitates as a slurry; vigorous stirring ensures mass transfer to the solid interface. |

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 0.1 mol this compound chloride (aqueous solution).

Reagents

-

2-Chloroaniline: 12.75 g (0.1 mol)

-

Hydrochloric Acid (conc. 37%): 25 mL (~0.3 mol)

-

Sodium Nitrite (

): 7.0 g (0.101 mol) dissolved in 15 mL water -

Ice/Water: As required

Step-by-Step Methodology

-

Salt Formation:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add 25 mL of concentrated HCl and 25 mL of distilled water.

-

Add 12.75 g of 2-chloroaniline.

-

Observation: The mixture will generate heat (exothermic). The hydrochloride salt may precipitate as a white/grey solid.

-

-

Thermal Equilibration:

-

Immerse the flask in an ice-salt bath.

-

Cool the internal temperature to 0–2°C .

-

Note: Stirring must be vigorous to maintain a uniform suspension of the amine salt.

-

-

Diazotization:

-

Load the sodium nitrite solution (7.0 g in 15 mL

) into a pressure-equalizing addition funnel. -

Add the nitrite solution dropwise over 20–30 minutes.

-

Critical Control: Maintain internal temperature below 5°C throughout the addition.

-

Mechanism:[1][2][3][4][5] As the nitrite is added, the solid amine salt will dissolve, resulting in a clear to slightly yellow solution of the diazonium salt.

-

-

Endpoint Determination (Starched-Iodide):

-

5 minutes after the final addition, dip a glass rod into the reaction mixture and spot onto starch-iodide paper.

-

Positive Result: An immediate blue/black spot indicates excess nitrous acid (reaction complete).

-

Negative Result: No color change implies unreacted amine remains. Add aliquots of 0.1 g

and re-test.

-

-

Destruction of Excess Nitrite:

-

Once the endpoint is confirmed, add Urea (0.5 g) or Sulfamic Acid to the solution to decompose excess

. This prevents side reactions in downstream applications. -

Visual: Cessation of gas evolution (

) indicates the solution is ready.

-

Part 4: Process Validation & Workflow

The following workflow illustrates the decision matrix during the synthesis to ensure quality control.

Figure 2: In-process control workflow for diazotization.

Part 5: Safety and Stability (E-E-A-T)

Explosion Hazard

Diazonium salts, particularly those with electron-withdrawing groups like chlorine, are shock-sensitive and thermally unstable in the solid state.

-

Rule: Never allow the reaction mixture to dry.

-

Mitigation: Keep the diazonium salt in aqueous solution at 0°C and use within 1-2 hours of preparation.

Toxicity

2-Chloroaniline is toxic by inhalation, skin contact, and ingestion. It is a methemoglobinemia inducing agent.

-

PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

Decomposition

If the solution warms above 10°C, nitrogen gas evolves rapidly:

References

-

Organic Syntheses , Coll.[6] Vol. 3, p.185 (1955); Vol. 28, p.22 (1948). o-Chlorobromobenzene. [Link][6]

-

PubChem Compound Summary . This compound. National Center for Biotechnology Information. [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of the Diazonium Group in 2-Chlorobenzenediazonium

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 2-Chlorobenzenediazonium. Arenediazonium salts are pivotal intermediates in synthetic organic chemistry, valued for their versatility in introducing a wide array of functional groups onto an aromatic ring. The diazonium group (–N₂⁺) itself presents a unique and highly informative vibrational signature. This document delineates the theoretical underpinnings of the N≡N stretching vibration, details a robust protocol for sample preparation and analysis, and offers an expert interpretation of the expected spectral features. Causality behind experimental choices, safety protocols necessitated by the inherent instability of diazonium salts, and the influence of the ortho-chloro substituent on the vibrational spectrum are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development who utilize or study these reactive intermediates.

Introduction: The Significance of Arenediazonium Salts and Their Spectroscopic Characterization

Arenediazonium salts are a cornerstone of synthetic chemistry, serving as versatile precursors for the synthesis of a vast range of aromatic compounds through reactions like the Sandmeyer, Schiemann, and various azo coupling reactions.[1] The utility of these compounds stems from the excellent leaving group ability of dinitrogen (N₂), facilitating the substitution of the diazonium moiety with a variety of nucleophiles.[1] The target of this guide, this compound, is a representative example, offering a pathway to various ortho-substituted chloroarenes.

Given their high reactivity and potential instability, rapid and accurate characterization of diazonium salts is paramount.[2][3] Infrared (IR) spectroscopy provides a powerful, non-destructive, and rapid method for confirming the formation of the diazonium cation and for monitoring its subsequent reactions. The key to this characterization lies in the intense and highly characteristic absorption band arising from the nitrogen-nitrogen triple bond (N≡N) stretching vibration.[2][4] This guide will focus on the practical and theoretical aspects of identifying and interpreting this key vibrational mode in the context of this compound.

Theoretical Foundation: The N≡N Stretching Vibration

The diazonium group is structurally characterized by a nitrogen-nitrogen triple bond, formally represented as -N⁺≡N. This triple bond gives rise to a strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum.

The position of this absorption is governed by Hooke's Law, which relates the vibrational frequency to the bond strength (force constant, k) and the reduced mass (μ) of the atoms involved. The N≡N triple bond is one of the strongest bonds in organic chemistry, leading to a high force constant and consequently, a high vibrational frequency.

The typical range for the ν(N≡N) stretching vibration in arenediazonium salts is found between 2200 and 2300 cm⁻¹ .[4] For comparison, the C≡N stretch in nitriles appears at a slightly lower wavenumber (2210-2260 cm⁻¹), while the C≡C stretch of alkynes is weaker and found at even lower wavenumbers (2100-2260 cm⁻¹). The diazonium group's absorption is often very intense due to the large change in dipole moment during the stretching vibration.

Several factors can influence the precise frequency of the ν(N≡N) band:[5]

-

Electronic Effects of Substituents: Electron-withdrawing groups on the aromatic ring tend to increase the frequency of the N≡N stretch. These groups withdraw electron density from the ring and the diazonium group, strengthening the N≡N bond. Conversely, electron-donating groups can slightly lower the frequency.

-

Counter-ion (Anion): While the effect is generally small, the nature of the counter-ion (e.g., Cl⁻, BF₄⁻) can subtly influence the electronic environment and thus the vibrational frequency.[6]

-

Physical State: The spectrum of a solid-state sample (e.g., KBr pellet, Nujol mull) may show slight shifts compared to a solution-state spectrum due to crystal lattice effects.

For this compound, the chlorine atom acts as an electron-withdrawing group through induction, which is expected to result in a ν(N≡N) frequency at the higher end of the typical range.

Experimental Protocol: Synthesis and IR Spectroscopic Analysis

The successful acquisition of an IR spectrum for this compound requires careful synthesis and sample handling due to the compound's inherent instability. The tetrafluoroborate salt is generally more stable and easier to isolate than the chloride salt.[6]

In-situ Synthesis of this compound Tetrafluoroborate

Safety Precaution: Diazonium salts can be explosive when dry and are sensitive to shock and heat. All operations should be conducted behind a safety shield in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The synthesis must be carried out at low temperatures (0-5 °C).

Materials:

-

2-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tetrafluoroboric Acid (HBF₄, ~50% in H₂O)

-

Distilled Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer flasks

Step-by-Step Methodology:

-

Amine Dissolution: In a 100 mL beaker, combine 2-Chloroaniline (e.g., 2.55 g, 20 mmol) and concentrated HCl (e.g., 6 mL). Add approximately 20 mL of distilled water and stir until the amine hydrochloride salt is fully dissolved.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process to prevent decomposition.

-

Nitrite Addition: Prepare a solution of Sodium Nitrite (e.g., 1.45 g, 21 mmol) in ~5 mL of cold distilled water. Add this solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid.

-

Diazotization Confirmation: The reaction is typically complete after stirring for an additional 15 minutes in the ice bath. The presence of a slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess HNO₂).

-

Precipitation of Tetrafluoroborate Salt: To the cold diazonium chloride solution, add cold Tetrafluoroboric Acid (e.g., 4.5 mL of 50% solution) dropwise with vigorous stirring.

-

Isolation: The this compound tetrafluoroborate will precipitate as a solid. Continue to cool and stir for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol, and finally cold diethyl ether.

-

Drying: Dry the solid under vacuum. DO NOT use an oven. The solid should be used immediately for analysis.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid diazonium salts as it requires minimal sample preparation and reduces handling of the potentially explosive solid.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the freshly prepared this compound tetrafluoroborate solid onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

-

Data Processing: The collected spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, carefully remove the sample from the ATR crystal and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Spectral Interpretation and Data Analysis

The IR spectrum of this compound tetrafluoroborate is expected to exhibit several characteristic absorption bands. The interpretation focuses on identifying the key functional groups present in the molecule.

Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Comments |

| N≡N Stretch (Diazonium) | ~2270 - 2290 | Strong, Sharp | This is the most diagnostic peak for confirming the presence of the diazonium group. Its high intensity is due to the large dipole moment change. The position is influenced by the electron-withdrawing chloro substituent.[4] |

| C-H Aromatic Stretch | 3050 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| C=C Aromatic Stretch | 1570 - 1600 & 1450 - 1500 | Medium to Strong, Sharp | Multiple bands are expected due to the vibrations of the benzene ring framework. |

| C-Cl Stretch | 750 - 780 | Strong | Related to the carbon-chlorine bond. The ortho substitution pattern influences this region. |

| B-F Stretch (BF₄⁻) | ~1000 - 1100 | Very Strong, Broad | The tetrafluoroborate counter-ion gives rise to a very intense and often broad absorption in this region. This can sometimes obscure other weaker peaks. |

| Aromatic C-H Out-of-Plane Bending | 740 - 770 | Strong | This band is characteristic of ortho-disubstituted benzene rings. |

Analysis of the this compound Spectrum

-

Primary Diagnostic Peak: The unequivocal identification of this compound rests on the observation of the strong, sharp peak in the ~2270 cm⁻¹ region.[4] Its absence would indicate either the failure of the diazotization reaction or the complete decomposition of the product.

-

Aromatic Region: The presence of bands around 1600 and 1475 cm⁻¹ confirms the aromatic backbone of the molecule.

-

Substitution Pattern: The strong absorption in the 740-770 cm⁻¹ range due to C-H out-of-plane bending is a key indicator of the 1,2- (or ortho-) substitution pattern on the benzene ring.

-

Counter-ion Peak: The very strong, broad band around 1050 cm⁻¹ is a clear signature of the BF₄⁻ counter-ion and confirms the formation of the tetrafluoroborate salt.

-

Absence of Amine Peaks: Critically, the spectrum should show the disappearance of the N-H stretching bands from the starting material, 2-chloroaniline, which typically appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region.[7] This confirms the conversion of the primary amine.

Visualization of Key Concepts

Visual aids are essential for understanding the molecular structure and experimental workflow.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of the this compound cation and highlights the key bonds responsible for the most important IR absorptions.

Caption: Molecular structure of this compound with key IR vibrational modes.

Experimental Workflow Diagram

This diagram outlines the logical flow from starting material to final spectral analysis.

Caption: Workflow for the synthesis and FTIR-ATR analysis of this compound.

Conclusion and Best Practices

Infrared spectroscopy is an indispensable tool for the rapid and reliable identification of this compound. The presence of a strong and sharp absorption band in the 2270-2290 cm⁻¹ region serves as a definitive marker for the successful formation of the diazonium group. Complementary bands corresponding to the aromatic ring, the C-Cl bond, the ortho-substitution pattern, and the tetrafluoroborate counter-ion provide a comprehensive and self-validating spectral fingerprint.

For professionals in research and development, adherence to strict safety protocols and low-temperature conditions is non-negotiable. The use of ATR-FTIR minimizes sample handling and provides high-quality data from the solid-state material. By understanding the theoretical basis of the key vibrational modes and following a robust experimental protocol, researchers can confidently characterize these highly reactive and synthetically valuable intermediates.

References

-

ResearchGate. (n.d.). FTIR spectra of reacted (a) as received and (b) H-NDs with diazonium salt. Retrieved from [Link]

-

Boruń, A., & Rouchaud, A. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules, 25(9), 2194. Available at: [Link]

-

Slideshare. (2016). Factors affecting IR absorption frequency. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenediazonium tetrafluoroborate. Retrieved from [Link]

-

Hogg, K. D., & Browne, D. L. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(8), 1046-1051. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Vedantu. (n.d.). How will you prepare chlorobenzene from benzene diazonium chloride? Retrieved from [Link]

-

Fiveable. (n.d.). Benzenediazonium Salts Definition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Vibrational analysis of substituted benzonitriles. II. Transferability of force constants—the case of dicyanobenzenes / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1997 [sci-hub.box]

- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Thermal Stability Profile of 2-Chlorobenzenediazonium Tetrafluoroborate

The following technical guide is a comprehensive analysis of the thermal stability profile of 2-Chlorobenzenediazonium tetrafluoroborate. It synthesizes kinetic data, structural structure-activity relationships (SAR), and process safety protocols.

Executive Summary

This compound tetrafluoroborate (CAS: 350-29-8 for the cation derivative) represents a critical class of energetic intermediates used in the Sandmeyer and Balz-Schiemann reactions. While the tetrafluoroborate anion (

Key Stability Indicators:

-

Thermal Decomposition Onset (

): Typically observed in the range of 100°C – 130°C (dependent on heating rate and purity), placing it above the unsubstituted benzenediazonium salt (~91°C) but below the fluoro-analog. -

Decomposition Energy (

): Exothermic release, typically -150 to -250 J/g . -

Critical Hazard: Irreversible dediazoniation releasing nitrogen gas (

), leading to rapid pressure buildup in closed vessels. -

Storage Recommendation: Maintain below 5°C (anhydrous); long-term storage recommended at -20°C .

Chemical Context & Structural Stability[1][2]

The thermal stability of arenediazonium salts is governed by the electronic and steric environment of the diazonium group.

The Ortho-Chloro Effect

The 2-chloro substituent influences stability through two competing mechanisms:

-

Electronic Stabilization (Inductive): The electron-withdrawing nature of chlorine (

) destabilizes the transition state for heterolytic cleavage (loss of -

Steric Destabilization: The bulky chlorine atom at the ortho position introduces strain, potentially distorting the

bond and making the leaving group (

Stability Trend (Ortho-Halogens):

Research indicates the following stability order for ortho-substituted benzenediazonium tetrafluoroborates:

Decomposition Pathways & Kinetics

Understanding the mechanism is vital for safety scaling. The decomposition occurs via two primary pathways, heavily influenced by solvent and temperature.

Mechanistic Pathways

-

Heterolytic Dediazoniation (Ionic): The dominant thermal pathway in inert solvents (e.g., chlorobenzene). The

bond breaks to form an aryl cation and -

Homolytic Dediazoniation (Radical): Triggered by reducing agents, nucleophilic solvents (alcohols), or metal impurities. This pathway has a lower activation energy and can lead to runaway reactions.

Visualization of Decomposition Logic

Figure 1: Dual decomposition pathways. Note that both routes release nitrogen gas, but the radical pathway is more prone to acceleration.

Experimental Characterization Protocols

To validate the stability of a specific batch, the following protocols must be executed. These are designed to be self-validating—if the internal standard or baseline fails, the data is rejected.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Instrument: Heat flux DSC (e.g., Mettler Toledo or TA Instruments).

-

Crucible Selection: Gold-plated high-pressure crucibles (sealed) are mandatory.

-

Reasoning: Standard aluminum pans may catalyze decomposition or rupture due to

release, invalidating enthalpy measurements.

-

-

Protocol:

-

Sample Mass: 2–4 mg (Keep low to prevent sensor saturation).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 4°C/min or 5°C/min. (Higher rates like 10°C/min shift

higher; report rate explicitly). -

Temperature Range: 30°C to 250°C.

-

-

Acceptance Criteria:

-

Sharp exothermic peak.[2]

-

Baseline return to zero after the event.

- reproducibility within ±2°C across 3 runs.

-

Thermogravimetric Analysis (TGA)

Objective: Correlate mass loss with gas evolution.

-

Protocol:

-

Ramp: 5°C/min.

-

Observation: A theoretical mass loss of ~12-15% corresponds to the loss of

. -

Coupling: Ideally coupled with Mass Spectrometry (TGA-MS) to confirm

(m/z 28) vs. solvent release.

-

Summary of Typical Data (Reference Values)

| Parameter | Representative Value / Range | Notes |

| Melting Point | Often decomposes before melting | Endotherm may be masked by Exotherm. |

| 100°C – 130°C | Highly dependent on purity. | |

| ~140°C | Peak decomposition rate.[2] | |

| Energy ( | -150 to -250 J/g | Medium energy hazard. |

| TD24 | ~60°C – 70°C | Est. temp for decomposition in 24h. |

Safety & Handling: Process Control

The primary risk in scaling up this compound tetrafluoroborate is the Self-Accelerating Decomposition Temperature (SADT) .

Critical Temperature Definitions

-

TD24: The temperature at which the induction time to significant decomposition is 24 hours.[1]

-

SADT: The lowest temperature at which self-accelerating decomposition may occur in the specific packaging/vessel used.

-

Rule of Thumb: Maintain process temperature at least 50°C below

and 20°C below TD24.

-

Safety Decision Workflow

Figure 2: Thermal runaway response logic. Early detection of temperature ramp (dT/dt) is critical.

Solvent Incompatibility

Avoid storing or heating in:

-

Alcohols (MeOH, EtOH): Act as reducing agents, lowering the onset temperature.

-

Ethers (THF): Can form peroxides; radical decomposition of diazonium can initiate ether polymerization.

-

Preferred Solvents: Chlorobenzene, Dichloromethane (DCM), Acetonitrile (at low temp).

References

-

Thermal Analysis of Arenediazonium Tetrafluoroborate Salts. ChemRxiv. (Detailed study of 57 diazonium salts, establishing the F > Cl > Br stability trend).

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. (Provides comparative DSC data for ortho/para substituted salts).

-

Safety Data Sheet: 4-Nitrobenzenediazonium tetrafluoroborate. Fisher Scientific. (Used for comparative hazard classification of tetrafluoroborate diazonium salts).

-

Decomposition of a Diazonium Salt. Truman ChemLab. (Kinetics methodology for benzenediazonium tetrafluoroborate).

Sources

Historical perspective on the discovery of arenediazonium salts

From Griess's 1858 Discovery to Modern Pharmacophores

Executive Summary

This guide analyzes the discovery, mechanistic evolution, and modern application of arenediazonium salts.[1] While often relegated to introductory organic chemistry as a "textbook intermediate," diazonium salts remain a cornerstone of industrial drug synthesis, enabling carbon-heteroatom bond formation that palladium catalysis often struggles to achieve efficiently. We explore the transition from Peter Griess’s hazardous 19th-century isolation methods to the stable tetrafluoroborate protocols used in modern GMP environments.

Part 1: The Historical Pivot (1858)

The Context: In the mid-19th century, organic chemistry was dominated by the study of "nitrogen elimination." When aliphatic amines were treated with nitrous acid, they decomposed instantly to alcohols, releasing nitrogen gas. The consensus was that nitrogen could not be retained in the molecule under these conditions.

The Discovery: In 1858, Peter Griess , working at the University of Marburg under Hermann Kolbe, challenged this dogma. By treating aromatic amines (specifically picramic acid) with nitrous gases at low temperatures, he observed not the expected effervescence of nitrogen gas, but the formation of a stable, crystalline precipitate. He had achieved nitrogen retention , isolating the first diazonium salt.

Technical Insight: Griess’s success relied on two critical variables: Temperature Control (keeping the reaction cold prevented the thermal decomposition of the unstable diazonium ion) and Solvent Choice (using ethanol/ether instead of water minimized nucleophilic attack by the solvent).

Visual 1: The Timeline of Discovery

Caption: Evolution from the discovery of nitrogen retention to the establishment of the correct ionic structure and synthetic utility.[2]

Part 2: Mechanistic & Structural Integrity

The stability of arenediazonium salts compared to their aliphatic counterparts is due to resonance delocalization of the positive charge into the aromatic ring.

The Structural Controversy

For decades, the structure of these salts was debated. Kekulé proposed an azo-like structure (

-

Evidence for Blomstrand: The salts conducted electricity in solution (electrolytes) and X-ray crystallography later confirmed the linear

bond angle and short

Visual 2: Mechanism of Diazotization

The transformation from amine to diazonium ion involves a critical nitrosation step followed by dehydration.[3]

Caption: The stepwise conversion of a primary amine to the diazonium ion via the nitrosonium electrophile.

Part 3: Modern Synthetic Utility & Drug Development

In modern drug discovery, diazonium salts are not just intermediates for dyes; they are "super-electrophiles" used to introduce difficult functional groups like Fluorine (Schiemann) or Cyano (Sandmeyer) groups, often critical for bioactivity.[1][4]

Case Study: The Matsuda-Heck Reaction

While the Sandmeyer reaction is classic, the Matsuda-Heck reaction represents a modern leap. It utilizes arenediazonium salts as alternatives to aryl halides in Palladium-catalyzed couplings.

-

Advantage: No need for phosphine ligands; faster rates; works without base (sometimes).

-

Industrial Example: Prosulfuron (Herbicide/Agrochemical).[5] The synthesis involves the coupling of 2-sulfonatobenzenediazonium with 3,3,3-trifluoropropene.

Case Study: Valsartan Precursors

The antihypertensive drug Valsartan contains a tetrazole ring. This ring is typically synthesized from a nitrile (-CN) precursor.

-

Pathway: Aniline derivative

Diazonium Salt

Visual 3: The Diazonium Manifold in Synthesis

Caption: Divergent synthetic pathways accessible from a single diazonium intermediate.

Part 4: Protocols and Safety (The "Technical" Core)

Handling diazonium salts requires strict adherence to safety protocols. The chloride salts are notoriously unstable and can explode when dry. Modern protocols favor the isolation of Tetrafluoroborate (

Table 1: Counter-ion Stability Profile

| Counter-ion | Stability (Dry) | Shock Sensitivity | Recommended Use |

| Chloride ( | Very Low | High | In-situ use only. Do NOT isolate. |

| Nitrate ( | Dangerous | High | Avoid. Strong oxidant. |

| Tetrafluoroborate ( | High | Low | Standard for isolation/Schiemann rxn. |

| Tosylate ( | High | Low | Excellent solubility in organic solvents. |

Protocol: Isolation of Arenediazonium Tetrafluoroborates

This protocol provides a stable, storable solid salt suitable for subsequent palladium-catalyzed cross-coupling (Matsuda-Heck).

-

Reagents:

-

Aromatic Amine (10 mmol)

-

Fluoroboric acid (

), 48% aq. solution (40 mmol, 4 equiv) -

Sodium Nitrite (

) (11 mmol, 1.1 equiv) -

Solvent: Water or Ethanol

-

-

Procedure:

-

Step 1: Dissolve the amine in the

solution. Cool to 0°C in an ice/water bath. -

Step 2: Dissolve

in a minimum amount of water (approx 2-3 mL). -

Step 3: Dropwise add the nitrite solution to the amine mixture. Critical: Keep temperature < 5°C.

-

Step 4: Stir for 30-45 minutes at 0°C. A precipitate should form.

-

Step 5: Filter the solid using a sintered glass funnel.

-

Step 6 (Purification): Wash the solid with cold water (x2), then cold ethanol (x1), and finally diethyl ether (x2) to remove water and acid traces.

-

Step 7: Air dry for 10-15 minutes. Note: Although BF4 salts are stable, avoid heating during drying.

-

-

Validation:

-

IR Spectroscopy: Look for the characteristic

stretch around 2200-2300 cm⁻¹ . -

Azo Coupling Test: Dissolve a small amount in water and add to a solution of

-naphthol in NaOH. An immediate bright orange/red precipitate confirms the presence of active diazonium.

-

References

-

Griess, P. (1858).[6] "Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidonitro- und Amidodinitrophenol." Annalen der Chemie und Pharmacie, 106(1), 123-125. Link

-

Schiemann, G., & Balz, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190. Link

-

Kikukawa, K., & Matsuda, T. (1977). "Reaction of Diazonium Salts with Transition Metals. I. Arylation of Olefins with Arenediazonium Salts Catalyzed by Palladium." Chemistry Letters, 6(2), 159-162. Link

-

Roglans, A., Pla-Quintana, A., & Moreno-Mañas, M. (2006). "Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 106(11), 4622-4643. Link

-

Hanson, R. W. (2016). "The Life and Times of Peter Griess."[7] Journal of Chemical Education, 53(1), 44. Link

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization and Reactivity Profiling of 2-Chlorobenzenediazonium

Executive Summary & Strategic Importance

2-Chlorobenzenediazonium (

For drug development professionals and process chemists, understanding the stability and reactivity profile of this molecule is not merely academic—it is a safety and efficiency imperative.

Why Quantum Chemical Analysis? Experimental characterization of diazonium salts is fraught with explosion risks. Computational chemistry (DFT) provides a safe, high-fidelity environment to:

-

Predict Stability: Correlate N-N bond strength with decomposition temperatures.

-

Map Reactivity: Visualize electrophilic sites (LUMO) for coupling reactions.

-

Validate Mechanisms: Distinguish between heterolytic (

) and homolytic (radical) decomposition pathways.

Computational Methodology (SOP)

To ensure reproducibility and accuracy (E-E-A-T), the following Standard Operating Procedure (SOP) is recommended. This protocol balances computational cost with the need to capture weak interactions (dispersion) and solvent effects crucial for ionic species.

Recommended Level of Theory

| Parameter | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP often fails to capture dispersion interactions in | |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for anions/cations to describe the electron density tail. Polarization functions (d,p) are essential for the chlorine atom. |

| Solvation | SMD (Solvation Model based on Density) | Gas-phase calculations are irrelevant for diazonium salts. Use SMD with Acetonitrile or Water to mimic reaction conditions. |

| Frequency | Harmonic + Anharmonic | Essential to verify the stationary point (zero imaginary frequencies) and predict IR signatures. |

Computational Workflow

The following diagram outlines the logical flow for a complete characterization campaign.

Figure 1: Step-by-step computational workflow for characterizing diazonium cations. Green path indicates successful ground-state characterization.

Structural & Electronic Analysis

Geometry and Bond Critical Points

The 2-chloro substituent introduces steric strain and electronic perturbation compared to the unsubstituted benzenediazonium ion.

-

C1-N2 Bond: Typically

1.40 Å.[1] This bond is shorter than a standard C-N single bond due to resonance contribution. -

N2-N3 Bond: Typically

1.10 Å. This confirms the triple-bond character ( -

Ortho-Effect: The Cl atom at position 2 may cause a slight deviation from linearity in the C-N-N angle (approx.

-

Frontier Molecular Orbitals (FMO)

Reactivity is dictated by the HOMO-LUMO gap.[2]

-

LUMO (Electrophilic Character): Concentrated almost entirely on the

moiety. This explains why nucleophiles (like -

HOMO (Nucleophilic Character): Located on the aromatic ring and the Chlorine lone pairs.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a "Lewis structure" view of the electron density.

-

Charge on N2 (Terminal): Slightly positive to neutral.

-

Charge on N1 (Inner): Significantly positive.

-

Interpretation: The positive charge is delocalized, but the extreme electrophilicity is driven by the leaving group ability of

.

Vibrational Spectroscopy (IR/Raman) Validation

To validate your calculation, compare the computed frequencies with experimental IR data. A scaling factor (typically 0.95 - 0.98 depending on the functional) must be applied to correct for anharmonicity.

| Vibrational Mode | Unscaled Calc. ( | Scaled ( | Experimental Range | Diagnostic Value |

| 2380 - 2400 | 2285 - 2305 | 2280 - 2295 | Primary Indicator. Loss of this peak indicates decomposition. | |

| 1600 - 1650 | 1535 - 1585 | 1550 - 1580 | Confirms aromatic integrity. | |

| 1080 - 1120 | 1035 - 1075 | 1030 - 1050 | Confirms substituent presence. |

Note: The N-N stretch for this compound is often slightly higher frequency than the unsubstituted parent due to the electron-withdrawing inductive effect (-I) of Chlorine strengthening the N-N bond.

Reactivity & Decomposition Mechanism[3][4]

The primary safety concern is Dediazoniation (loss of

Pathway A: Heterolytic Cleavage ( )

This is the dominant thermal decomposition pathway in non-reducing solvents.

-

Rate Determining Step: Breaking of the

bond. -

Intermediate: Formation of the highly unstable 2-chlorophenyl cation .

-

Product: Rapid capture by solvent/nucleophile (e.g., formation of 2-chlorophenol in water).

Pathway B: Homolytic Cleavage (Radical)

Occurs in the presence of reducing agents or specific nucleophiles (like iodide).

-

Electron transfer to the LUMO generates the aryldiazo radical.

-

Loss of

generates the 2-chlorophenyl radical .

Computed Reaction Coordinate (Heterolytic)

The following diagram illustrates the energy landscape for the thermal decomposition (

Figure 2: Energy profile for the heterolytic dediazoniation. The high activation barrier indicates kinetic stability at low temps, but the reaction is highly exergonic once initiated.

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (The definitive text on diazonium stability).

-

Glaser, R., et al. (1999). "Vibrational Spectroscopy of Diazonium Ions. A Theoretical Study of the Effects of Substitution and of Solvation." Journal of the American Chemical Society, 121(29), 6908–6919.

-

Sexton, B. (1999). Dediazoniation Reactions as Potential Routes to Fluoroaromatics. Newcastle University.

-

Hanson, P., et al. (2002). "Homolytic vs Heterolytic Cleavage in Arenediazonium Ions." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Methodological & Application

Azo coupling of 2-Chlorobenzenediazonium with substituted phenols

Application Note: Precision Synthesis and Optimization of Azo Coupling utilizing 2-Chlorobenzenediazonium

Executive Summary

The azo coupling of this compound with substituted phenols represents a fundamental yet nuanced class of electrophilic aromatic substitutions (

This guide provides a rigorous, self-validating protocol for generating this compound chloride and coupling it with substituted phenols, emphasizing pH control to maximize regioselectivity and yield.

Mechanistic Principles & Critical Variables[1]

The Electrophile: this compound

The this compound ion is a weak electrophile that requires an activated nucleophile (phenoxide) to react.

-

Electronic Activation: The Chlorine atom at the C-2 position exerts an inductive withdrawal, making the terminal nitrogen more positive (

) compared to unsubstituted benzenediazonium. -

Steric Inhibition: The ortho-chloro substituent creates steric hindrance. This prevents the diazonium ion from approaching the phenol ring if the phenol itself has bulky ortho substituents, often necessitating longer reaction times or higher temperatures (which risks decomposition).

The Nucleophile: Phenol vs. Phenoxide

Phenols are poor nucleophiles in their protonated form. Deprotonation to the phenoxide anion (PhO⁻) increases electron density on the ring by orders of magnitude, directing the attack primarily to the para position.

The "Ambivalent" pH Window

Success depends entirely on maintaining a specific pH window (typically pH 8.5 – 9.5 ).

-

pH < 7: Phenol exists as the free acid; coupling is extremely slow or non-existent.

-

pH > 10: The diazonium ion reacts with hydroxide (OH⁻) to form the diazotate anion (Ar-N=N-O⁻), which is unreactive toward coupling.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competing pathways and the requisite conditions for successful

Figure 1: Mechanistic pathway of azo coupling showing the activation of phenol and the competitive inhibition by diazotate formation at high pH.

Experimental Protocol

Safety Warning: Diazonium salts are potentially explosive when dry.[1][2] Never allow the diazonium salt to dry completely. Work in a fume hood. Wear nitrile gloves and safety glasses.

Part A: Diazotization of 2-Chloroaniline

This step generates the electrophile in situ. The temperature must remain below 5°C to prevent hydrolysis to 2-chlorophenol (releasing

-

Preparation: In a 250 mL beaker, dissolve 2-chloroaniline (10 mmol, 1.27 g) in 2.5 M HCl (10 mL) . If the amine does not dissolve completely, warm slightly, then cool to 0°C in an ice-salt bath. The amine hydrochloride may precipitate as a fine white solid; this is normal.

-

Nitrosation: Dissolve Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g) in 5 mL of water. Chill to 0°C.

-

Addition: Add the NaNO₂ solution dropwise to the amine slurry with vigorous stirring. Maintain internal temperature < 5°C.

-

Self-Validation (Critical): After addition, stir for 5 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .

-

Result: Instant blue/black color indicates excess Nitrous Acid (

), confirming complete conversion of amine. -

Correction: If no color change, add small aliquots of NaNO₂ until positive.

-

-

Quenching: Destroy excess

by adding Urea (approx. 0.1 g) until the starch-iodide test is negative. This prevents nitrosylation of the phenol in the next step.

Part B: Coupling with Substituted Phenol

-

Nucleophile Prep: In a separate flask, dissolve the Substituted Phenol (10 mmol) in 10% NaOH (20 mL) . Cool to 0-5°C.[3]

-

Coupling: Slowly add the cold diazonium solution (from Part A) to the phenoxide solution over 15-20 minutes.

-

Observation: A colored precipitate (yellow/orange/red) should form immediately.

-

-

pH Maintenance: Monitor pH frequently. If it drops below 8, add saturated Sodium Acetate or dilute NaOH dropwise to maintain pH 8-9 .

-

Completion: Stir for 30-60 minutes at 0-5°C, then allow to warm to room temperature.

-

Isolation: Acidify slightly with dilute HCl (to pH 6) to ensure the dye is in its neutral form (if applicable) and maximize precipitation. Filter the solid, wash with cold water, and recrystallize (typically from Ethanol/Water).[4]

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis, including the critical self-validation checkpoint (Starch-Iodide Test).

Optimization & Troubleshooting

The 2-chloro substituent introduces specific challenges. Use the table below to diagnose experimental deviations.

| Observation | Probable Cause | Corrective Action |

| No Precipitate / Low Yield | pH was too low (< 7) or too high (> 10). | Ensure Phenol is dissolved in NaOH, but buffer the coupling reaction with Sodium Acetate to prevent diazotate formation [1]. |

| Evolution of Gas ( | Decomposition of diazonium salt. | Temperature exceeded 5°C during addition. Keep reaction on ice. |

| Oily/Tar Product | Polymerization or side reactions. | Rate of addition was too fast. Add diazonium dropwise to avoid local excesses. |

| Product Color Too Light | Incomplete coupling; excess phenol. | Check stoichiometry. Ensure the diazonium solution was active (Starch-Iodide positive before urea quench). |

Characterization Data

Successful synthesis is confirmed via UV-Vis (bathochromic shift) and NMR.

-

UV-Vis Spectroscopy:

-

Azo compounds exhibit strong

transitions. -

Expected

: 350–450 nm (depending on phenol substituents). -

Note: The 2-Cl group often causes a slight hypsochromic (blue) shift compared to 4-Cl isomers due to steric twisting of the aromatic rings, reducing conjugation overlap [2].

-

-

NMR (Typical Signals):

-

-OH Proton: Broad singlet, highly deshielded (10-12 ppm) due to intramolecular H-bonding with the azo nitrogen (common in ortho-azo phenols).

-

Aromatic Region: 6.8 – 8.0 ppm. Look for the specific splitting pattern of the 2-chlorophenyl ring (often a doublet at ~7.8 ppm for the proton ortho to the azo group).

-

References

-

Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

-

ChemGuide. (2023). Reactions of Diazonium Salts: Coupling Reactions. [Link]

-

PubChem. (2025).[5][6][7][8] Benzenediazonium, 2-chloro-, chloride.[8] National Library of Medicine. [Link][6]

-

Sheng, M., et al. (2015).[9] Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. [Link][9][10]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzenediazonium | C6H5N2+ | CID 9718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenediazonium, 4-chloro-, chloride | C6H4Cl2N2 | CID 11819533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenediazonium, 2-chloro- | C6H4ClN2+ | CID 87058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenediazonium, 2-chloro-, chloride (1:1) | C6H4Cl2N2 | CID 12228137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Indispensable Role of 2-Chlorobenzenediazonium Salts in the Synthesis of Pharmaceutical Intermediates: A Comprehensive Guide

Introduction: The Versatility of a Reactive Intermediate

In the intricate tapestry of pharmaceutical synthesis, the ability to precisely and efficiently introduce functional groups onto aromatic rings is paramount. Among the myriad of chemical tools available to the modern medicinal chemist, arenediazonium salts stand out for their remarkable versatility.[1][2] This application note focuses on a particularly valuable, yet hazardous, reagent: 2-chlorobenzenediazonium and its salts. Generated in situ from the readily available 2-chloroaniline, this intermediate serves as a powerful linchpin in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the applications of this compound salts in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of cornerstone reactions, provide detailed, field-proven protocols, and discuss the critical safety considerations necessary for the successful and safe implementation of these powerful synthetic transformations.

Core Synthetic Applications: A Gateway to Molecular Complexity

The utility of this compound salts lies in their ability to serve as a precursor to a variety of functional groups and structural motifs. The highly labile dinitrogen moiety acts as an excellent leaving group, facilitating a range of substitution and coupling reactions.

The Sandmeyer Reaction: A Classic Route to Halogenated and Cyanated Aromatics

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or cyanide via its diazonium salt.[3] This transformation is particularly crucial for the synthesis of chlorinated and cyanated pharmaceutical intermediates, where direct electrophilic aromatic substitution may be challenging or yield undesirable isomers. The reaction is catalyzed by copper(I) salts and is believed to proceed through a radical mechanism.[3][4]

Mechanism of the Sandmeyer Reaction:

The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[4] The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Experimental Protocol: Synthesis of 1,2-Dichlorobenzene from 2-Chloroaniline via a Sandmeyer Reaction

This protocol details the in situ generation of this compound chloride followed by its conversion to 1,2-dichlorobenzene.

Materials:

-

2-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloroaniline (e.g., 0.1 mol) and concentrated HCl (e.g., 30 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 20 mL) and add it dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, stir the resulting this compound chloride solution for an additional 15 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of copper(I) chloride (e.g., 0.12 mol) in concentrated HCl (e.g., 20 mL).

-

Cool the CuCl solution to 0 °C in an ice bath.

-

Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 1 M aqueous NaOH and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude 1,2-dichlorobenzene can be purified by distillation.

-

| Reactant | Product | Catalyst | Yield (%) |

| 2-Chloroaniline | 1,2-Dichlorobenzene | CuCl | Typically 70-80% |

| 2-Chloroaniline | 2-Chlorobromobenzene | CuBr | Typically 70-85% |

| 2-Chloroaniline | 2-Chlorobenzonitrile | CuCN | Typically 60-75% |

Table 1: Representative yields for Sandmeyer reactions starting from 2-chloroaniline.

The Gomberg-Bachmann Reaction: Forging Biaryl Bonds

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that utilizes a diazonium salt to introduce an aryl group onto another aromatic ring, a key transformation for synthesizing biphenyl derivatives which are prevalent in many pharmaceuticals.[5] The reaction proceeds via a radical mechanism and is typically carried out in the presence of a base.[6][7] While yields can be modest with the original procedure, modern modifications have improved its efficiency.[5]

Mechanism of the Gomberg-Bachmann Reaction:

The reaction is initiated by the deprotonation of the diazonium salt by a base, leading to the formation of a diazoanhydride which then decomposes to an aryl radical. This radical then attacks another aromatic ring, and subsequent hydrogen abstraction yields the biphenyl product.

Experimental Protocol: Synthesis of 2,2'-Dichlorobiphenyl via a Modified Gomberg-Bachmann Reaction

This protocol describes the synthesis of a chlorinated biphenyl intermediate.

Materials:

-

This compound tetrafluoroborate (can be pre-synthesized and isolated)

-

Benzene (or a substituted benzene derivative)

-

Sodium Hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) - optional, but can improve yield

-

Dichloromethane

Procedure:

-

Reaction Setup:

-

In a two-necked flask, dissolve this compound tetrafluoroborate (e.g., 10 mmol) in a mixture of benzene (e.g., 50 mL) and water (e.g., 20 mL).

-

Add a phase-transfer catalyst (e.g., 1 mmol of TBAB) if desired.

-

Cool the mixture to 5-10 °C.

-

-

Reaction:

-

Slowly add a solution of NaOH (e.g., 20 mmol in 10 mL of water) to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

The crude 2,2'-dichlorobiphenyl can be purified by column chromatography on silica gel.

-

| Diazonium Salt | Arene | Product | Yield (%) |

| This compound | Benzene | 2-Chlorobiphenyl | 30-50% |

| This compound | Toluene | 2-Chloro-x-methylbiphenyl (isomer mixture) | 35-55% |

Table 2: Typical yields for the Gomberg-Bachmann reaction. Yields are often moderate due to competing side reactions.[5]

The Heck-Matsuda Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck-Matsuda reaction is a palladium-catalyzed arylation of olefins using arenediazonium salts as an alternative to aryl halides.[6][8] This reaction offers several advantages, including milder reaction conditions and the avoidance of phosphine ligands.[6] It provides a powerful method for the synthesis of substituted alkenes, which are valuable intermediates in drug synthesis.

Mechanism of the Heck-Matsuda Reaction:

The catalytic cycle involves the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination releases the arylated alkene product and regenerates the active Pd(0) catalyst.[6]

Experimental Protocol: Arylation of Styrene with this compound Tetrafluoroborate

This protocol provides a general procedure for the Heck-Matsuda reaction.

Materials:

-

This compound tetrafluoroborate

-

Styrene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Methanol

-

Sodium Acetate (NaOAc) - optional, as a base

-

Ethyl Acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound tetrafluoroborate (e.g., 1 mmol) and styrene (e.g., 1.2 mmol) in methanol (e.g., 10 mL).

-

Add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%).

-

If a base is used, add sodium acetate (e.g., 1.2 mmol).

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Alkene | Product | Yield (%) |

| Styrene | (E)-2-Chlorostilbene | 70-90% |

| Methyl Acrylate | Methyl (E)-3-(2-chlorophenyl)acrylate | 65-85% |

Table 3: Representative yields for the Heck-Matsuda reaction with this compound tetrafluoroborate.

Application in the Synthesis of Marketed Drugs

The intermediates synthesized using this compound salts are crucial building blocks for a number of important pharmaceuticals.

-

Diclofenac: The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac involves the coupling of 2,6-dichloroaniline with 2-chlorobenzoic acid.[9] While not a direct product of a diazonium reaction, the synthesis of the 2,6-dichloroaniline precursor can be achieved through multi-step pathways that may involve diazotization and Sandmeyer reactions on related anilines. More direct routes to Diclofenac often start from 2,6-dichloroaniline and N-phenyl-2-chloroacetamide.[7][10]

-

Losartan: The angiotensin II receptor antagonist Losartan contains a biphenyl tetrazole moiety.[11] The key biphenyl intermediate, 2-cyano-4'-methylbiphenyl, is often synthesized via a Suzuki coupling. However, alternative routes to substituted biphenyls can involve Gomberg-Bachmann type reactions, highlighting the potential for diazonium chemistry in accessing such crucial scaffolds.[11]

Safety and Handling of this compound Salts

CRITICAL SAFETY NOTE: Arenediazonium salts are high-energy materials and can be explosive, especially in the solid state.[12][13][14] Their thermal stability is highly dependent on the counter-ion and substituents on the aromatic ring.

Key Safety Precautions:

-

In Situ Generation: Whenever possible, generate and use this compound salts in situ without isolation.[14]

-

Low Temperature: Always perform diazotization reactions at low temperatures (0-5 °C) to minimize decomposition.[12]

-

Avoid Isolation of Chloride Salts: Diazonium chlorides are generally less stable than tetrafluoroborates and should not be isolated.

-

Handling Solid Salts: If isolation of a more stable salt (e.g., tetrafluoroborate) is necessary, handle the solid with extreme care. Avoid friction, grinding, and shock. Use plastic or ceramic spatulas instead of metal ones.[14][15]

-

Storage: If a solid diazonium salt must be stored, it should be done at low temperatures and for the shortest possible time.

-

Quenching: Unreacted diazonium salts in a reaction mixture should be quenched before work-up. This can be achieved by the addition of a reducing agent like hypophosphorous acid or by warming the solution to facilitate decomposition to the corresponding phenol.[16]

Conclusion

This compound salts are undeniably powerful and versatile intermediates in the synthesis of pharmaceutical building blocks. Their ability to facilitate the introduction of chlorine, other halogens, cyano groups, and aryl moieties through well-established reactions like the Sandmeyer, Gomberg-Bachmann, and Heck-Matsuda reactions makes them an invaluable tool for medicinal chemists. However, their inherent instability necessitates a thorough understanding of their reactivity and strict adherence to safety protocols. By leveraging the synthetic potential of this reactive intermediate while prioritizing safety, researchers and drug development professionals can continue to efficiently construct the complex molecules that form the foundation of modern medicine.

Diagrams

Caption: Mechanism of the Gomberg-Bachmann Reaction.

Caption: Experimental workflow for the Heck-Matsuda Reaction.

References

-

Gomberg, M.; Bachmann, W. E. The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc.1924 , 46 (10), 2339–2343. [Link]

-

Organic Syntheses Procedure: 2,2'-dinitrobiphenyl. [Link]

-

Wikipedia: Gomberg–Bachmann reaction. [Link]

-

The synthesis of 2‐chlorobiphenyl‐1′,2′,3′,4′,5′,6′‐14c6,.[17] Request PDF. [Link]

-

Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. New Journal of Chemistry. [Link]

-

Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. Request PDF. [Link]

-

The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. [Link]

-

Wikipedia: Sandmeyer reaction. [Link]

-

Wikipedia: Heck–Matsuda reaction. [Link]

-

Evolution and Synthetic Applications of the Heck-Matsuda Reaction: The Return of Arenediazonium Salts to Prominence. Request PDF. [Link]

-

(PDF) Diclofenac Synthesis. [Link]

-

Preparation of a Key Intermediate for the Angiotensin II Antagonist Losartan via Vilsmeier Chloroformylation. CHIMIA. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

-

Recent applications of arene diazonium salts in organic synthesis. RSC Publishing. [Link]

-

(PDF) An Efficient and Green Synthetic Route to Losartan. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

-

Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica. [Link]

-

Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]

-

Recent Applications of Arene Diazonium Salts in Organic Synthesis. Request PDF. [Link]

-

A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. PMC - PubMed Central. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [Link]

-

Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Publications. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

-

Synthesis of Diclofenac sodium and 2,6‐dichlorobenzenamine. Request PDF. [Link]

-

NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. UPB. [Link]

- Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone.

-

Reactive Chemical Hazards of Diazonium Salts. Request PDF. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and. [Link]

-

Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist†. Asian Journal of Chemistry. [Link]

-

Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. OSTI.GOV. [Link]

-

A) Reaction of 2,4,6‐trimethylbenzenediazonium tetrafluoroborate with... Request PDF. [Link]

-

Continuous Flow Synthesis of Diclofenac Sodium. ChemistryViews. [Link]

-

Matsuda–Heck reaction with arenediazonium tosylates in water. Beilstein Journals. [Link]

-

Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC - NIH. [Link]

-

Gomberg–Bachmann reaction. Request PDF. [Link]

-

Method for Losartan Potassium Salt Synthesis - Patent SK-286740-B6. PubChem. [Link]

-

ARYL DIAZONIUM SALT - A REVIEW. IJCRT.org. [Link]

-

Diazonium salts – Preparation, synthetic applications and uses. ORGANIC CHEMISTRY. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. cms-ed.sakshi.com [cms-ed.sakshi.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]

- 7. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistryviews.org [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Surface modification of polymers using 2-Chlorobenzenediazonium salts

Covalent Grafting of 2-Chlorobenzenediazonium Salts on Polymer Substrates

Executive Summary

This guide details the protocol for the covalent modification of polymer surfaces (e.g., PMMA, Polystyrene, Polycarbonate) using this compound (2-Cl-BD) salts. Unlike physical adsorption, this method utilizes aryl diazonium chemistry to generate highly reactive aryl radicals that form robust C-C or C-O-C covalent bonds with the substrate.

Why this compound?

-

Steric Control: The ortho-chloro substituent provides steric bulk near the grafting site, often limiting the formation of disordered multilayers (a common issue with para-substituted salts), resulting in more controlled, monolayer-like films.

-

Functional Handle: The chlorine atom serves as a distinct heteroatom marker for XPS quantification (Cl2p signal) and a potential site for post-functionalization via specialized Pd-catalyzed cross-coupling reactions.

-

Surface Energy: Introduction of the chloro-aryl group significantly alters the wettability and adhesion properties of the base polymer.

Scientific Foundation & Mechanism

The core mechanism relies on the reductive homolytic cleavage of the diazonium group (

The Pathway:

-

Reduction: The diazonium cation accepts an electron (

).[1][2] -

Cleavage: Nitrogen gas (

) is expelled, generating a highly reactive 2-chlorophenyl radical. -

Attack: The radical abstracts a hydrogen atom from the polymer chain or attacks a double bond, forming a covalent bond with the surface.

Diagram 1: Reaction Mechanism

Caption: Mechanistic pathway of reductive grafting. The diazonium salt is reduced to an aryl radical which covalently binds to the polymer surface.

Reagent Preparation: Synthesis of this compound Tetrafluoroborate

Note: While some diazonium salts are commercially available, in-situ or fresh synthesis is recommended for maximum reproducibility.

Safety: Diazonium salts are potentially explosive when dry. Handle in solution or keep wet. Work in a fume hood.

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-chloroaniline in 15 mL of 50% fluoroboric acid (

). Cool the mixture to 0°C in an ice bath. -

Diazotization: Dropwise add a solution of sodium nitrite (

, 11 mmol in 2 mL water) while stirring vigorously. Maintain temperature <5°C.-

Observation: The solution may turn pale yellow/orange.

-

-

Precipitation: Stir for 30 minutes. The diazonium tetrafluoroborate salt may precipitate. If not, add cold diethyl ether to induce precipitation.

-

Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum for short periods. Store at -20°C in the dark.

Core Protocol: Chemical Grafting on Non-Conductive Polymers

Target Substrates: PMMA, Polystyrene (PS), Polycarbonate (PC).

Method: Chemical Reduction using Hypophosphorous Acid (

Rationale: Polymers are generally insulators, preventing direct electrochemical grafting.

Step-by-Step Workflow:

-

Surface Pre-treatment:

-

Sonicate polymer coupons in isopropanol (5 min) then water (5 min) to remove grease.

-

Optional: UV-Ozone treat for 10 mins to increase surface hydrophilicity (improves wetting of the aqueous reaction solution).

-

-

Reaction Setup:

-

Solvent Selection: Use Deionized Water .

-

Critical Note: Do NOT use acetonitrile or acetone if your polymer (e.g., PMMA/PS) is soluble in them.

-

Concentration: Prepare a 10 mM solution of this compound tetrafluoroborate in water.

-

-

Grafting Reaction:

-

Add 50% Hypophosphorous Acid (

) to the solution. Final concentration should be ~0.1 M (approx. 1:10 ratio of Diazonium:Acid). -

Immediately immerse the polymer substrate into the solution.

-

Incubation: Allow reaction to proceed for 30 to 60 minutes at room temperature in the dark.

-

Observation: Bubbles (

) will form on the surface, indicating radical generation.

-

-

Washing (Crucial):

-

Remove substrate.

-

Rinse extensively with water.

-

Sonicate in water (5 min) and then methanol (5 min) to remove physisorbed byproducts (azo dyes).

-

Dry under a stream of Nitrogen.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for spontaneous chemical grafting of this compound on polymers.

Alternative Protocol: Electrochemical Grafting

Target Substrates: Conductive Polymers (PEDOT:PSS), Carbon-Polymer Composites, or ITO-coated plastics.

Rationale: Electrochemical control allows for precise tuning of film thickness (monolayer vs. multilayer) by controlling the charge passed (

-

Electrolyte: 5 mM this compound salt + 0.1 M Tetrabutylammonium tetrafluoroborate (

) in Acetonitrile (ACN) .-

Check compatibility: Ensure ACN does not dissolve your specific conductive polymer. If it does, use 0.1 M

in water.

-

-

Setup: 3-electrode cell (WE: Polymer, RE: Ag/AgCl, CE: Pt wire).

-

Method: Cyclic Voltammetry (CV).[1][2][3][4][5]

-

Scan range: +0.4 V to -0.6 V vs Ag/AgCl.

-

Scan rate: 50-100 mV/s.

-

Cycles: 1-2 cycles for monolayer; 5+ cycles for multilayer.

-

-

Validation: Look for an irreversible reduction peak around 0.0 V to -0.2 V (shifts depending on substrate). The peak current will drop on subsequent cycles as the surface passivates.

Characterization & Quality Control

To validate the protocol, you must confirm the presence of Chlorine and the covalent nature of the bond.

Table 1: Key Characterization Metrics

| Technique | Parameter | Expected Result | Interpretation |

| XPS | Cl 2p Peak | Binding Energy ~200.5 eV | Confirms presence of chloro-aryl group. |

| XPS | N 1s Peak | Absent or very low | Absence confirms |

| Contact Angle | Water (WCA) | Change vs. Control | 2-Cl surfaces are moderately hydrophobic (~85-95°). |

| AFM | Roughness ( | Slight Increase (<2 nm) | Indicates thin film formation; large blobs indicate polymerization. |

| Cyclic Voltammetry | Blocking | The grafted layer blocks electron transfer of redox probes (e.g., Ferricyanide). |

Data Interpretation (XPS):